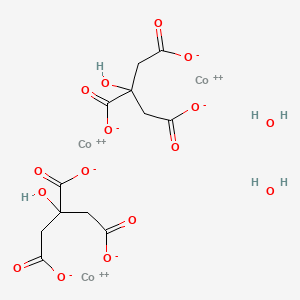
2-Bromo-6-(trifluoromethylthio)pyridine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(trifluoromethylthio)pyridine, or 2-Br-6-TFP, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in areas such as synthetic organic chemistry, drug design, and materials science. This compound has been found to possess unique properties that make it an attractive choice for many research applications.
Wissenschaftliche Forschungsanwendungen
2-Br-6-TFP has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of various heterocyclic compounds, such as 1,3-dithiolanes, 1,3-thiazines, and 1,3-thiazolidines. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound has been investigated for its potential applications in the field of materials science, as it has been found to possess unique properties that make it an attractive choice for many research applications.
Wirkmechanismus
The mechanism of action of 2-Br-6-TFP is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is capable of forming covalent bonds with certain molecules. This allows the compound to interact with specific molecules, such as amino acids, DNA, and other organic molecules, and thus alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-6-TFP have been studied in a variety of organisms. In mammalian systems, this compound has been found to inhibit the activity of certain enzymes, such as phosphatases and proteases, which are involved in the regulation of various cellular processes. In addition, this compound has been found to inhibit the growth of certain bacterial species, such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
2-Br-6-TFP has several advantages as a research tool. It is relatively inexpensive, easy to synthesize, and has a wide range of potential applications. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, the compound can be toxic in high concentrations, and thus its use should be done with caution.
Zukünftige Richtungen
The potential future directions for 2-Br-6-TFP are numerous. This compound could be used in further investigations of its mechanism of action, as well as its potential applications in drug design and materials science. In addition, further research could be conducted to explore its potential applications in other areas, such as catalysis and biotechnology. Finally, this compound could be used as a starting material for the synthesis of novel heterocyclic compounds, which could potentially be used in the development of new drugs and materials.
Synthesemethoden
2-Br-6-TFP is most commonly synthesized using a three-step reaction sequence. The first step involves the reaction of 2-bromopyridine with ethyl trifluoromethanesulfonate (ETMS) to form 2-bromo-6-(trifluoromethylthio)pyridine. The second step involves the reaction of the resulting product with sodium hydride in ethanol to form the desired product, 2-Br-6-TFP. The final step involves the purification of the product by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQIRCNBYWJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-((trifluoromethyl)thio)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)





![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)
